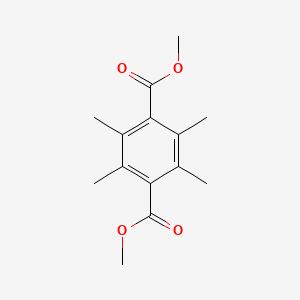
Dimethyl 2,3,5,6-tetramethylterephthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,3,5,6-tetramethylterephthalate is an organic compound used in various scientific research applications. It is known for its excellent thermal stability and versatility as a building block for designing advanced materials with diverse functionalities.
准备方法
Dimethyl 2,3,5,6-tetramethylterephthalate can be synthesized through the esterification of 2,3,5,6-tetramethylterephthalic acid with methanol. The reaction typically involves heating the acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce the desired ester. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
化学反应分析
Dimethyl 2,3,5,6-tetramethylterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methyl groups on the aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
科学研究应用
Dimethyl 2,3,5,6-tetramethylterephthalate is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound is used in studies involving the modification of biological molecules.
Medicine: Research into drug delivery systems and pharmaceutical formulations often employs this compound.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its thermal stability and versatility.
作用机制
The mechanism of action of Dimethyl 2,3,5,6-tetramethylterephthalate involves its interaction with molecular targets through esterification and substitution reactions. These interactions can modify the properties of the target molecules, leading to desired effects in various applications. The specific pathways involved depend on the context of its use, such as in drug delivery or material synthesis .
相似化合物的比较
Dimethyl 2,3,5,6-tetramethylterephthalate can be compared with other similar compounds, such as:
Dimethyl terephthalate: Both compounds are esters of terephthalic acid, but this compound has additional methyl groups, providing different chemical properties and reactivity.
Dimethyl isophthalate: Another ester of a phthalic acid derivative, but with a different arrangement of functional groups, leading to distinct applications and reactivity.
Dimethyl phthalate: Similar in structure but lacks the additional methyl groups, resulting in different physical and chemical properties.
This compound stands out due to its unique combination of thermal stability and versatility, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
dimethyl 2,3,5,6-tetramethylbenzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-7-8(2)12(14(16)18-6)10(4)9(3)11(7)13(15)17-5/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTLSBBIBVBSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(=O)OC)C)C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














